N-(4-fluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide
Overview
Description
N-(4-fluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is a useful research compound. Its molecular formula is C24H18FNO4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.12198622 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoreactions in Different Solvents
Flutamide, a compound structurally related to the one , undergoes different photoreactions in solvents like acetonitrile and 2-propanol, highlighting the influence of solvent type on the behavior of such compounds under UV light exposure. This study provides insights into the photostability and potential phototoxicity of related compounds, which could be relevant for designing safer pharmaceuticals and understanding their environmental behavior (Watanabe, Fukuyoshi, & Oda, 2015).
Anticancer Activity
Research on novel 3,4,5-trimethoxyphenyl coumarin derivatives, which share a common structural motif with the specified compound, shows potential anticancer activity against several human cancer cell lines. This suggests that structurally related compounds, including N-(4-fluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide, may possess valuable biological activities that could be explored for therapeutic applications (Shi et al., 2020).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. This highlights the therapeutic potential of structurally related compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).
Fluorinating Agents
The study on alkali metal fluorides as efficient fluorinating agents for the synthesis of 2-fluoroalkyl carboxylates and 1-fluoroalkyl benzenes demonstrates the chemical versatility and potential applications of fluorine-containing compounds in synthetic chemistry. This research may provide insights into the synthesis and modification of compounds similar to the one of interest for various industrial and pharmaceutical applications (Fritz-Langhals, 1994).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4/c1-15-11-20(29-14-22(27)26-18-9-7-17(25)8-10-18)24-19(16-5-3-2-4-6-16)13-23(28)30-21(24)12-15/h2-13H,14H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNYPUVQENMMGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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